molecular formula C21H28N6O2 B2726385 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034410-94-9

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2726385
CAS No.: 2034410-94-9
M. Wt: 396.495
InChI Key: GXYATVVTMWWXSA-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. It features a complex structure with multiple rings and functional groups, making it an intriguing subject for study in chemistry and biochemistry.

Preparation Methods

Synthetic Routes

The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide involves multiple synthetic steps

Reaction Conditions

Typically, this synthesis would involve:

  • Condensation reactions to form the pyrimidine and cinnoline rings.

  • Nucleophilic substitution to attach the piperidine group.

  • Amidation to incorporate the acetamide functionality. The reaction conditions often require specific catalysts, solvents, and temperatures to ensure optimal yields and purity.

Industrial Production Methods

For large-scale production, industrial methods may involve similar synthetic routes with optimizations for cost-effectiveness and scalability. Process chemistry techniques, such as continuous flow synthesis, could be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine or cinnoline moieties.

  • Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.

  • Substitution: Various substitution reactions may occur, including nucleophilic and electrophilic substitutions, primarily on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) may be used, depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: Products may include various oxidized derivatives of the cinnoline or piperidine.

  • Reduction: Reduced derivatives, where carbonyl groups are converted to alcohols or amines.

  • Substitution: Different substituted pyrimidine derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its diverse reactivity makes it a versatile intermediate in organic synthesis.

Biology

The biological activity of this compound could include interactions with enzymes or receptors due to its specific functional groups, potentially influencing biochemical pathways.

Medicine

Potential pharmaceutical applications may include serving as a lead compound for drug development, especially if it demonstrates biological activity such as enzyme inhibition or receptor modulation.

Industry

In an industrial context, this compound might be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may act by:

  • Binding to enzyme active sites, inhibiting or modulating their activity.

  • Interacting with receptors, altering signal transduction pathways.

  • Engaging in specific biochemical reactions, modifying the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-piperidin-4-yl)acetamide

  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-cinnolin-3-yl)piperidin-4-yl)acetamide

Uniqueness

What sets 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide apart is its specific combination of functional groups and ring structures, which may afford it unique reactivity and potential biological activity not seen in other similar compounds. This combination can lead to distinctive interactions with molecular targets and may open up new avenues for research and application.

This detailed overview should help you get a comprehensive understanding of this compound. Dive deeper into each section and explore the exciting possibilities this compound holds!

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-14-15(2)22-13-27(21(14)29)12-20(28)23-17-7-9-26(10-8-17)19-11-16-5-3-4-6-18(16)24-25-19/h11,13,17H,3-10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYATVVTMWWXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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